2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. Quinazolines are characterized by a fused benzene and pyrimidine ring structure, making them significant in the development of pharmaceuticals. This specific compound features a chlorobenzyl group and a propynylsulfanyl moiety, which may enhance its pharmacological properties.
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can be classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles, specifically quinazolines, which are known for their role as kinase inhibitors and their involvement in various signaling pathways related to cancer progression .
The synthesis of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and composition .
The molecular structure of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can be depicted as follows:
The chemical reactivity of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can be explored through various reactions:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) is common practice.
The mechanism of action for compounds like 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline often involves:
Studies have shown that quinazoline derivatives can exhibit low half-maximal inhibitory concentration (IC50) values against various cancer cell lines, indicating potent anticancer activity .
Relevant analyses such as melting point determination and solubility tests provide insights into its physical behavior under different conditions.
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline has potential applications in:
Research continues to explore its efficacy against various cancer types, contributing to the development of targeted therapies that leverage its unique structural properties .
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine nucleus. This heterocyclic system exhibits exceptional versatility in drug design due to its capacity for structural diversification at multiple positions, enabling fine-tuning of pharmacological properties. The inherent planarity and electronic characteristics of the quinazoline core facilitate diverse binding interactions with biological targets, underpinning its broad therapeutic applications. The compound 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline exemplifies modern innovations within this chemical class, strategically incorporating substituents to optimize target engagement and pharmacokinetic behavior. Quinazoline-based pharmacophores continue to dominate discovery pipelines, particularly in anticancer and anti-infective therapeutics, owing to their synthetic accessibility and proven clinical translation [6] [8].
The systematic name 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline follows IUPAC conventions, precisely defining its molecular architecture. The parent heterocycle is quinazoline—a fusion of pyrimidine (positions 1,3) and benzene rings. Numerically:
Structurally, it belongs to the 4-sulfanylquinazoline subclass, distinguished by the C4-thioether linkage rather than the more common carbonyl (quinazolinone) or amino groups. This classification confers distinct electronic properties: the sulfur atom’s polarizability enhances nucleophilic interactions, while the propynyl terminus offers linear topology for hydrophobic contacts or click chemistry applications. The 4-chlorobenzyl substituent provides steric bulk and lipophilicity, influencing membrane permeability.
Molecular Formula: C₁₈H₁₃ClN₂SCAS Registry: 303149-29-3 [9]Key Structural Features:
Table 1: Structural Components and Properties
Position | Substituent | Chemical Structure | Role in Molecular Design |
---|---|---|---|
C2 | 4-Chlorobenzyl | 4-Cl-C₆H₄-CH₂- | Enhances lipophilicity; π-stacking capability |
C4 | 2-Propynylsulfanyl | –S–CH₂–C≡CH | Imparts metabolic stability; enables click chemistry |
N1/N3 | Unsubstituted | – | Allows H-bonding or further functionalization |
Compared to simpler quinazolines like 2-(4-chlorophenyl)quinazolin-4-ol (PubChem CID: 135404247) [4] or 2-(4-chlorobenzyl)-4(3H)-quinazolinone (PubChem CID: 135472899) [1], this compound replaces the C4-oxygen with sulfur and incorporates an alkyne-bearing chain, strategically enhancing its drug-likeness and target versatility.
Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, but systematic exploration began in 1903 via Gabriel and Colman's oxidation of 3,4-dihydroquinazoline [6] [8]. The mid-20th century marked a therapeutic renaissance:
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline represents a contemporary strategy: merging the 4-thioquinazoline core—inspired by natural thioalkaloids—with synthetically tractable alkyne handles. This evolution reflects a shift from passive screening to rational design, leveraging quinazoline’s adaptability for targeted therapeutics [6] [8] [10].
The 4-(2-propynylsulfanyl) and 2-(4-chlorobenzyl) groups in this quinazoline derivative confer distinct pharmacological advantages, validated by structure-activity relationship (SAR) studies across analogues:
4-(2-Propynylsulfanyl) Moiety
2-(4-Chlorobenzyl) Group
Table 2: Molecular Interactions Enabled by Key Substituents
Substituent | Molecular Interaction | Biological Impact | Exemplar Analogues (Activity) |
---|---|---|---|
4-(2-Propynylsulfanyl) | - Hydrophobic cavity filling- S···H-N H-bonding- Halogen-π (if oxidized) | Increased kinase/tubulin bindingMetabolic stabilization | Urease inhibitors (IC₅₀ = 0.63–2.39 µM) [3] |
2-(4-Chlorobenzyl) | - Cl···C=O halogen bond- π-π stacking- CH-π contacts | Enhanced EGFR/VEGF inhibitionImproved cellular uptake | 2-Phenylquinazolinones (73% analgesic activity) [2] |
SAR analyses confirm that combining these substituents synergistically optimizes bioactivity: chlorobenzyl enhances cellular entry and target affinity, while the propynylsulfanyl group sustains target engagement through versatile binding modes and metabolic resistance [5] [8] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8